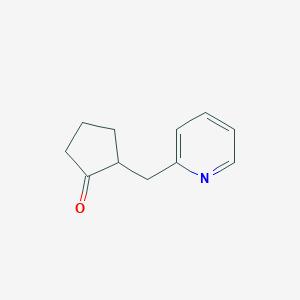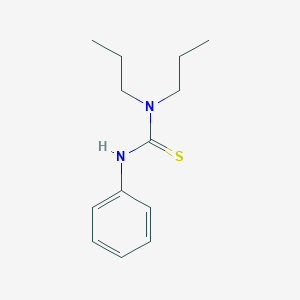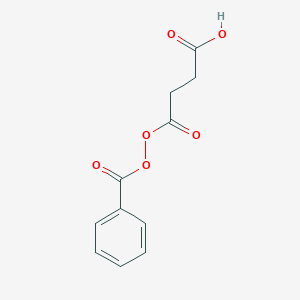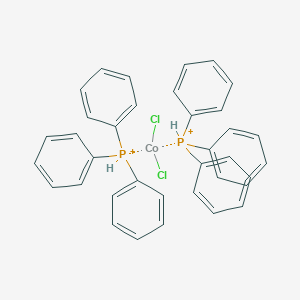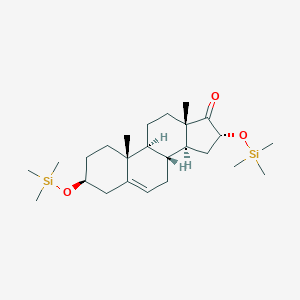
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is an organic compound that belongs to the class of haloalkylamines. This compound is characterized by the presence of two chlorine atoms attached to the ethylamine backbone, along with N,N-dimethyl substitution. It is a versatile compound with significant applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE typically involves the chlorination of N,N-dimethylethylamine. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds via the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product through further chlorination steps.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, alcohols, or ethers.
Oxidation: The major products are N-oxides or other oxidized derivatives.
Reduction: The major products are primary or secondary amines.
Applications De Recherche Scientifique
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. The molecular targets include enzymes, receptors, and other proteins with nucleophilic functional groups.
Comparaison Avec Des Composés Similaires
1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be compared with other haloalkylamines such as:
- Methylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Propylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Butylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of two chlorine atoms and N,N-dimethyl substitution makes it a valuable intermediate for various synthetic applications.
Propriétés
Numéro CAS |
14758-19-1 |
|---|---|
Formule moléculaire |
C5H11Cl2N |
Poids moléculaire |
156.05 g/mol |
Nom IUPAC |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
SMILES canonique |
CN(C)C(CCl)CCl |
Key on ui other cas no. |
14758-19-1 |
Synonymes |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


